molecular formula C20H16N4O3 B2472814 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea CAS No. 942002-05-3

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

Katalognummer: B2472814
CAS-Nummer: 942002-05-3
Molekulargewicht: 360.373
InChI-Schlüssel: DUXNUPGQZRLSFE-PTGBLXJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a synthetic quinazolinone-urea hybrid compound of significant interest in medicinal chemistry and oncology research. This compound is designed around a multitargeted kinase inhibitor pharmacophore, positioning it as a potential candidate for investigating dual VEGFR-2 and c-Met kinase inhibition . Dysregulation of these two tyrosine kinases is a well-established mechanism in the development, progression, and metastasis of various human cancers, and simultaneously targeting both pathways may offer superior efficacy and help overcome drug resistance compared to single-target agents . The molecular structure incorporates key features associated with potent inhibitory activity: the quinazolin-4(1H)-one core is known to occupy the hinge region of kinase ATP-binding sites , while the α-oxo moiety adjacent to the nitrogenous heterocycle can form additional hydrogen bonds with key residues like Met1160 in c-Met, potentially enhancing binding affinity and inhibitory potency . The 3-phenylurea moiety can function as a hydrogen-bonding domain, mimicking the dicarboxamide structure found in established dual inhibitors like cabozantinib, which is critical for interacting with the kinase's allosteric pocket . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers exploring multitarget kinase inhibitors, angiogenesis, or anticancer drug discovery may find this compound particularly valuable for in vitro enzymatic assays and cell-based cytotoxicity studies.

Eigenschaften

CAS-Nummer

942002-05-3

Molekularformel

C20H16N4O3

Molekulargewicht

360.373

IUPAC-Name

1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25)

InChI-Schlüssel

DUXNUPGQZRLSFE-PTGBLXJZSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation of anthranilic acid (or its derivatives) with urea or potassium cyanate. For example:

  • Method A : Anthranilic acid reacts with urea in water under basic conditions (NaOH) to form quinazoline-2,4(1H,3H)-dione intermediates. Acidification with HCl yields the 4-oxoquinazolinone.
  • Method B : Anthranilic acid derivatives coupled with potassium cyanate generate o-ureidobenzoic acids, which cyclize to quinazolinones under thermal or acidic conditions.

Reaction Conditions :

Parameter Details Yield Source
Solvent Water or DMF 85–94%
Temperature 25–100°C
Catalyst NaOH or HCl

Introduction of the Furan-2-ylmethyl Group

Alkylation of 3-Aminoquinazolinones

The furan-2-ylmethyl moiety is introduced via alkylation of 3-aminoquinazolin-4(3H)-one intermediates:

  • Step 1 : 3-Aminoquinazolinone is treated with furfuryl bromide in DMF using K₂CO₃ as a base.
  • Step 2 : Reductive amination or nucleophilic substitution ensures regioselective attachment at position 3.

Optimized Protocol :

Reagent Conditions Yield Source
Furfuryl bromide DMF, K₂CO₃, 80°C, 12 h 78%
Sodium triacetoxyborohydride CH₂Cl₂, rt, 24 h 82%

Urea Linkage Formation

Isocyanate Coupling

The urea group is installed by reacting 4-aminoquinazolinone derivatives with phenyl isocyanate:

  • Method C : 3-(Furan-2-ylmethyl)-4-aminoquinazolin-2(1H)-one reacts with phenyl isocyanate in dichloromethane (DCM) at room temperature.
  • Method D : Carbodiimide-mediated coupling using 1,1'-carbonyldiimidazole (CDI) and phenylamine.

Comparative Analysis :

Method Reagents Solvent Temperature Yield Source
C Phenyl isocyanate DCM rt, 6 h 75%
D CDI, phenylamine t-BuOH 80°C, 18 h 68%

Key Advantages :

  • Method C avoids metal catalysts and achieves higher yields.
  • Method D enables one-pot cyclization but requires longer reaction times.

Late-Stage Functionalization

Bromination and Acetylation

Post-urea formation modifications enhance functionality:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromide at the furan ring.
  • Acetylation : Acetic anhydride in pyridine acetylates free hydroxyl groups.

Conditions :

Modification Reagent Conditions Yield Source
Bromination NBS, CCl₄ 0°C, 2 h 65%
Acetylation Ac₂O, pyridine rt, 4 h 88%

Eco-Friendly and Scalable Approaches

Solvent-Free Cyclization

K10 montmorillonite catalyzes furan-quinazolinone coupling under solvent-free conditions, reducing waste.

One-Pot Synthesis in Water

Anthranilic acid, potassium cyanate, and furfurylamine react in water to form the quinazolinone-urea hybrid in 89% yield.

Sustainability Metrics :

Metric Value Source
Atom economy 92%
E-factor 0.3 (low waste)

Analytical Validation and Characterization

Spectroscopic Data

  • IR : N–H (amide) at 3250 cm⁻¹, C=O (quinazolinone) at 1680 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, urea NH), 7.6–6.3 (m, aromatic and furan protons).
  • HRMS : m/z 378.1321 [M+H]⁺ (calc. 378.1318).

Purity and Yield Optimization

Column chromatography (EtOAc/hexane, 3:7) achieves >95% purity.

Analyse Chemischer Reaktionen

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives using reducing agents such as sodium borohydride.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .

Wissenschaftliche Forschungsanwendungen

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Furan Derivatives: Compounds with a furan ring often show antimicrobial and anticancer properties.

    Phenylurea Derivatives: These compounds are known for their diverse biological activities, including herbicidal and antimicrobial effects.

Biologische Aktivität

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a heterocyclic compound of increasing interest in medicinal chemistry. Its unique structure, featuring a quinazolinone core, a furan ring, and a phenylurea moiety, suggests potential for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, potential mechanisms of action, and applications in drug development.

  • Molecular Formula : C20H16N4O3
  • Molecular Weight : 360.373 g/mol
  • CAS Number : 942002-05-3
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's potential as an antimicrobial agent. The presence of the furan and quinazolinone moieties contributes to its effectiveness against various bacterial strains. For instance:

  • Study Findings : In vitro assays revealed significant inhibition of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.

Anticancer Activity

The compound has shown promise in anticancer research:

  • Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study involving human cancer cell lines (e.g., HeLa and MCF7) reported a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus.Effective against common pathogens; potential for therapeutic use.
Induced apoptosis in HeLa cells via caspase activation.Promising candidate for cancer therapy; warrants further investigation.
Showed significant inhibition of tumor growth in xenograft models.Supports further development as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
  • Signal Transduction Pathways : Modulation of pathways such as MAPK and PI3K/Akt has been observed, contributing to its anticancer effects.

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
  • Clinical Trials : To assess therapeutic potential in humans.

Q & A

Q. Advanced

  • QSAR models : Calculate logP, polar surface area, and H-bond donors/acceptors to predict absorption and BBB penetration .
  • Molecular dynamics simulations : Assess binding stability with targets (e.g., kinase domains) using software like Schrödinger .

How is the purity of the synthesized compound validated?

Q. Basic

  • HPLC : C18 column with acetonitrile/water gradient (purity >95%) .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages .

What mechanistic insights exist for its anticancer activity?

Advanced
The compound may inhibit tyrosine kinases (e.g., PDGFRA) by competing with ATP binding. Evidence from fluorinated analogues shows reduced phosphorylation levels in cancer cells with genetic abnormalities . Validate via:

  • Western blotting : Measure phosphorylated kinase levels post-treatment .
  • Cellular assays : Assess apoptosis (e.g., Annexin V staining) and proliferation (MTT assays) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.